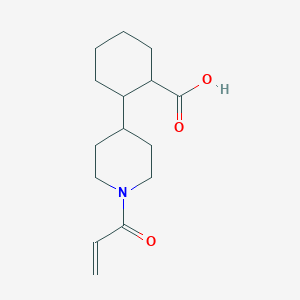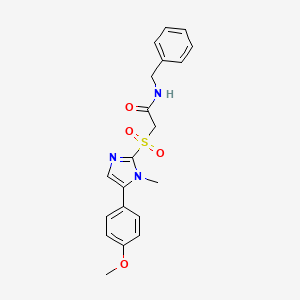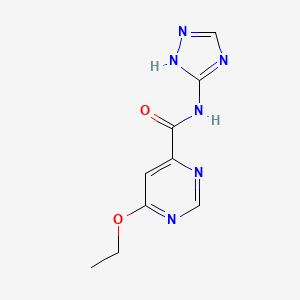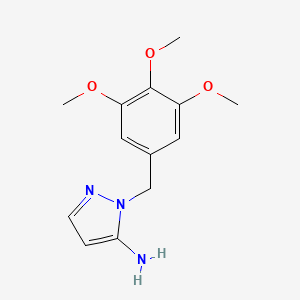
2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic compounds like “2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid” typically consist of carbon, hydrogen, and oxygen atoms arranged in specific structures. They can have various functional groups that determine their chemical properties .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the Knoevenagel condensation is a method used to form carbon-carbon bonds in certain types of organic compounds .Molecular Structure Analysis
The structure of an organic compound is determined by the arrangement of its atoms and the bonds between them. For cyclohexane derivatives, the conformation (chair, boat, etc.) can significantly influence the compound’s properties .Chemical Reactions Analysis
Organic compounds can undergo various types of reactions, including substitution, addition, elimination, and rearrangement reactions. The specific reactions a compound can undergo depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, reactivity, and spectral properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-14(17)16-9-7-11(8-10-16)12-5-3-4-6-13(12)15(18)19/h2,11-13H,1,3-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPADYAIGPEGOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-enoylpiperidin-4-yl)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)


![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)



![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)

![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
